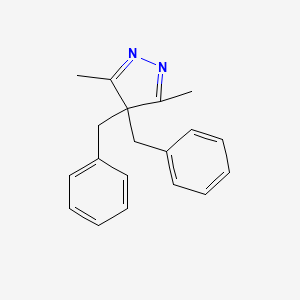

4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23147-81-1 |

|---|---|

Molecular Formula |

C19H20N2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4,4-dibenzyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C19H20N2/c1-15-19(16(2)21-20-15,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |

InChI Key |

URFRTPANSKYVIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C1(CC2=CC=CC=C2)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole

Historical and Contemporary Approaches to 4H-Pyrazole Core Synthesis

The foundational method for pyrazole (B372694) synthesis is the Paal-Knorr synthesis, first reported by German chemists Carl Paal and Ludwig Knorr in 1884. wikipedia.org The Knorr pyrazole synthesis, specifically, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.govjk-sci.comslideshare.netbeilstein-journals.org Historically, this reaction was often carried out using mineral acids as catalysts. jk-sci.com This approach remains a cornerstone of pyrazole chemistry due to its reliability and the ready availability of starting materials. nih.govnih.gov

Contemporary approaches have expanded significantly, focusing on efficiency, diversity, and greener methodologies. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. rsc.orgrsc.orgmdpi.comnih.gov These reactions offer high atom economy and operational simplicity. rsc.org Furthermore, modern catalysis has introduced a variety of options, including Lewis acids, metal catalysts, and nano-organocatalysts to drive the reaction under milder conditions. jk-sci.comacs.orgnih.gov Ruthenium and iridium complexes, for instance, have been used in hydrogen transfer catalysis to synthesize pyrazoles from 1,3-diols and hydrazines, avoiding the need to isolate potentially unstable dicarbonyl intermediates. acs.org

Targeted Synthetic Routes for 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

The synthesis of this compound is achieved through a targeted application of the classical Knorr pyrazole synthesis, which hinges on the preparation of a specific precursor.

The primary synthetic route involves the cyclocondensation of a 1,3-diketone with hydrazine hydrate (B1144303). nih.govbeilstein-journals.org For the target molecule, the specific precursor required is 3,3-dibenzylpentane-2,4-dione (B188523) .

The design of this precursor starts with a readily available 1,3-dicarbonyl compound, pentane-2,4-dione (also known as acetylacetone). The synthesis proceeds via the sequential alkylation of the central carbon atom (C3). The methylene (B1212753) protons at the C3 position of pentane-2,4-dione are acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile, reacting with an alkylating agent like benzyl (B1604629) bromide or benzyl chloride. To synthesize the dibenzyl derivative, this process is performed twice.

Synthetic Scheme for this compound:

Precursor Synthesis: Pentane-2,4-dione is reacted with a suitable base (e.g., sodium ethoxide) to form the enolate, which is then treated with benzyl bromide to yield 3-benzylpentane-2,4-dione. A second deprotonation and alkylation step with another equivalent of benzyl bromide yields the key precursor, 3,3-dibenzylpentane-2,4-dione.

Cyclocondensation: The resulting 3,3-dibenzylpentane-2,4-dione is then reacted with hydrazine hydrate. The reaction proceeds through the formation of a dihydropyrazole intermediate, which, under the reaction conditions for 4H-pyrazoles, dehydrates to form the final this compound product. nih.gov

In the Knorr pyrazole synthesis, the use of unsymmetrical 1,3-diketones with a substituted hydrazine can lead to the formation of a mixture of two regioisomers. wikipedia.orgmdpi.com However, for the targeted synthesis of this compound, this issue is circumvented.

Regioselectivity: The precursor, 3,3-dibenzylpentane-2,4-dione, is a symmetrical diketone. Both carbonyl groups are chemically equivalent. Therefore, the initial nucleophilic attack by hydrazine can occur at either carbonyl carbon without leading to different products, resulting in a single regioisomer. mdpi.com

Stereochemical Control: The target molecule, this compound, does not possess a chiral center at the C4 position because the two substituents are identical (benzyl groups). Consequently, stereochemical control is not a factor in this specific synthesis.

Optimizing the cyclocondensation reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, and reaction temperature. While the direct synthesis of this compound is not extensively detailed in optimization studies, data from analogous pyrazole syntheses provide a framework for enhancement. mdpi.com Acid catalysis is known to significantly affect the rate of pyrazole formation. nih.gov

| Parameter | Conventional Method | Optimized/Alternative Methods | Effect on Reaction |

|---|---|---|---|

| Catalyst | None, or mineral acids (e.g., H₂SO₄) | Lewis acids (e.g., LiClO₄, Cu(OTf)₂), Nano-ZnO, Solid acids (e.g., Montmorillonite KSF) | Increases reaction rate, allows for milder conditions, and can improve yield. nih.govmdpi.com |

| Solvent | Ethanol, Acetic Acid | N,N-dimethylacetamide (DMA), Ethylene glycol, Water, or solvent-free conditions | Can improve solubility of reactants, affect reaction rate, and facilitate greener synthesis. mdpi.com |

| Temperature | Reflux | Room temperature to moderate heating (e.g., 60°C) | Lower temperatures can improve selectivity and reduce byproducts; optimal temperature depends on reactants and catalyst. mdpi.com |

| Base (for precursor synthesis) | Alkoxides (e.g., NaOEt) | Lithium bases (e.g., LiHMDS), K₂CO₃ | Choice of base can influence the efficiency and selectivity of the alkylation step. organic-chemistry.org |

Advanced Synthetic Techniques

To overcome the limitations of traditional heating methods, such as long reaction times and potential for side product formation, advanced techniques like microwave-assisted synthesis have been applied to the production of pyrazoles.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This technique has been successfully applied to the synthesis of pyrazoles, often leading to dramatic improvements over conventional methods. dergipark.org.tr The key advantages include a significant reduction in reaction time, an increase in product yields, and often cleaner reactions with fewer byproducts. researchgate.net The synthesis can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 3-5 hours) | Seconds to minutes (e.g., 45-120 seconds) |

| Yield | Moderate to good | Good to excellent (often improved) |

| Energy Input | Indirect heating, less efficient | Direct, efficient heating of polar molecules |

| Reaction Conditions | Often requires reflux temperatures | Can be performed at controlled temperatures and pressures, sometimes solvent-free researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a green and efficient technique in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. arabjchem.orgresearchgate.net The application of ultrasound in the synthesis of pyrazole derivatives has been shown to be effective, particularly for condensation and cycloaddition reactions. arabjchem.orgasianpubs.org For a target molecule like this compound, an ultrasound-assisted approach could potentially be employed in the key cyclization step. For instance, the reaction of a suitably substituted 1,3-dicarbonyl compound with hydrazine hydrate could be accelerated under ultrasonic irradiation. researchgate.net The cavitation effects generated by ultrasound enhance mass transfer and increase the rate of reaction. sciencegate.app

One potential route could involve the ultrasound-assisted reaction between 3,3-dibenzylpentane-2,4-dione and hydrazine hydrate. The high-energy environment created by acoustic cavitation could facilitate the cyclocondensation, potentially reducing the need for high temperatures or prolonged reaction times often associated with conventional heating methods. asianpubs.org

Table 1: Examples of Ultrasound-Assisted Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| β-ketoester compounds and hydrazine hydrate | Ethanol, Ultrasound (30 min) | Pyrazolone derivatives | 90-95% | researchgate.net |

| α,β-unsaturated cyanoester and phenyl hydrazine | Sodium ethoxide, Cu(I) catalyst, Ultrasound (75-90 min, 60 °C) | 1,5-Disubstituted pyrazoles | High | asianpubs.org |

| Pyrazole originated aldehyde, amine, isocyanide, and sodium azide | Solvent-free, Ultrasound (15 min) | Pyrazole centered 1,5-disubstituted tetrazoles | High | sciencegate.app |

Mechanochemical Approaches

Mechanochemistry, or synthesis via mechanical grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique is particularly advantageous for its environmental benefits and its ability to sometimes afford different products or selectivities compared to solution-based methods. The synthesis of pyrazolones, which are precursors to pyrazoles, has been successfully demonstrated using mechanochemical methods. nih.gov

A plausible mechanochemical route to this compound could involve the neat grinding of 3,3-dibenzylpentane-2,4-dione with a solid hydrazine source, such as hydrazine sulfate, possibly with a catalytic amount of a solid acid or base. The mechanical forces induce intimate mixing and reaction between the solid reactants. This approach eliminates the need for potentially hazardous solvents and can simplify product purification. nih.gov

Table 2: Mechanochemical Synthesis of Pyrazolone Derivatives

| Reactants | Conditions | Additive | Outcome | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Ethyl acetoacetate | Ball milling | Acetic acid | Optimized yield of pyrazolone | nih.gov |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular complexity. mdpi.comnih.gov Various MCRs have been developed for the synthesis of highly substituted pyrazole derivatives. beilstein-journals.orgcore.ac.uk

A four-component reaction could be envisioned for the synthesis of a pyranopyrazole core, which could then be further modified. core.ac.ukresearchgate.net For instance, the reaction of a benzyl halide, malononitrile (B47326), an acetylene (B1199291) derivative, and hydrazine hydrate can lead to densely functionalized pyranopyrazoles. core.ac.uk While not a direct route to the target compound, these MCRs highlight the potential for building complex pyrazole-containing scaffolds in a single step. The synthesis of pyrazole-based pyrido[2,3-d]pyrimidines via a four-component reaction has also been reported, demonstrating the versatility of MCRs in this field. mdpi.com

Table 3: Multi-Component Reactions for the Synthesis of Pyrazole Derivatives

| Components | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate | Et2NH in water | Pyrazole-dimedone derivatives | 40-78% | mdpi.com |

| 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, 4-formyl-1H-pyrazoles, primary aromatic amines | [Bmim]FeCl4 | Pyrazole-based pyrimido[4,5-d]pyrimidines | 84-90% | mdpi.com |

Catalytic Methods (e.g., Palladium, Copper, Ruthenium)

Transition metal catalysis provides powerful tools for the synthesis of pyrazoles, offering high regioselectivity and functional group tolerance. nih.govorganic-chemistry.org

Palladium: Palladium catalysts are widely used in cross-coupling reactions. While often used for functionalizing the pyrazole ring, they can also be involved in cyclization reactions. For example, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones can provide polysubstituted pyrazoles. organic-chemistry.org

Copper: Copper catalysts are effective for various pyrazole syntheses. Cu(I) catalysts have been used in the synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation. asianpubs.org Copper-catalyzed sydnone-alkyne cycloaddition is another robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org

Ruthenium: Ruthenium catalysts have been employed in the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines via a hydrogen transfer mechanism. organic-chemistry.org

For the synthesis of this compound, a key challenge is the introduction of two benzyl groups at the C4 position. A catalytic method might involve the α-arylation of a suitable precursor ketone before the cyclization to form the pyrazole ring.

Table 4: Catalytic Methods in Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium(II) acetate | C-N coupling/cyclization | 5-bromo-2-Methyl pyridine, benzophenone (B1666685) hydrazone | Pyrazole derivative | orientjchem.org |

| Copper triflate | Condensation | Chalcone, p-((t-butyl)phenyl)hydrazine | 3,5-disubstituted pyrazole | nih.gov |

| Ruthenium complex | Hydrogen transfer | 1,3-diols, alkyl hydrazines | 1,4-disubstituted pyrazoles | organic-chemistry.org |

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification of the pyrazole core or its substituents is a crucial strategy for creating libraries of compounds for various applications. mdpi.comnih.gov

Strategies for Modifying Pendant Benzyl Groups

The two benzyl groups at the C4 position of this compound offer several opportunities for functionalization. The benzylic C-H bonds are relatively weak and susceptible to a variety of transformations. wikipedia.org

Oxidation: The benzylic methylene groups can be oxidized to carbonyl groups using reagents like chromium trioxide-3,5-dimethylpyrazole complex or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org Further oxidation with stronger agents such as potassium permanganate (B83412) can lead to the formation of carboxylic acid groups. wikipedia.org

Halogenation: Radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a bromine atom that can be further substituted. wikipedia.org

Aromatic Substitution: The phenyl rings of the benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce a wide range of substituents. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions.

Introduction of Heteroatom-Containing Substituents

Introducing heteroatoms can significantly alter the physicochemical properties of the molecule.

On the Benzyl Groups: As mentioned above, electrophilic aromatic substitution on the phenyl rings can be used to introduce heteroatom-containing groups like nitro (-NO2), sulfonyl (-SO3H), or various halides. The benzylic halides formed via radical halogenation can be subjected to nucleophilic substitution with heteroatom nucleophiles (e.g., amines, thiols, alcohols) to introduce N, S, or O-containing functionalities. researchgate.net

On the Pyrazole Ring: Direct functionalization of the already tetrasubstituted pyrazole ring of the target molecule is challenging. However, methods exist for the introduction of heteroatoms onto less substituted pyrazole rings, which could be applied to related synthetic intermediates. For example, 4-unsubstituted pyrazoles can undergo thio- or selenocyanation at the C4 position using reagents like NH4SCN/KSeCN mediated by a hypervalent iodine oxidant. beilstein-journals.org While not directly applicable to the title compound, this demonstrates the possibility of introducing sulfur or selenium onto the pyrazole core during the synthesis of analogues.

Exploration of Polycyclic Systems Incorporating the 4H-Pyrazole Moiety

The development of polycyclic aromatic compounds containing the 4H-pyrazole moiety is a significant area of research, driven by the diverse biological activities of these structures. Multicomponent reactions (MCRs) are a particularly effective strategy for constructing these complex molecules in a single, efficient step.

One prominent example is the synthesis of dihydropyrano[2,3-c]pyrazoles. These fused heterocyclic systems can be prepared through four-component reactions involving aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. tandfonline.commdpi.com This approach is highly convergent, assembling the complex pyranopyrazole core with high atom economy. tandfonline.com The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. Similarly, pyranones are also utilized as precursors for pyrazole synthesis. nih.govmdpi.com

Another class of polycyclic systems, chromeno[2,3-c]pyrazoles, has been synthesized using eco-friendly, catalyst-free methods in magnetized distilled water, highlighting a novel green approach to these structures. The synthesis of pyrazole-fused 4H-pyrans has been achieved through efficient, cost-effective, and solvent-free thermal heating methods. rsc.org The reaction of 1H-pyrazole-4-carbaldehyde with active methylene compounds and malononitrile under microwave irradiation in the presence of a bifunctional catalyst also yields fused pyran-pyrazole derivatives. mdpi.com

These multicomponent strategies demonstrate the versatility of the pyrazole core as a building block for creating diverse and complex polycyclic architectures, a principle readily adaptable for derivatives of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jetir.orgresearchgate.netnih.govnih.gov Key strategies include the use of solvent-free conditions, eco-friendly solvents, and recyclable catalysts.

Solvent-free synthesis is a cornerstone of green chemistry, often leading to reduced reaction times, increased yields, and simplified work-up procedures. researchgate.net Mechanochemistry, such as manual grinding or ball milling, has proven effective for pyrazole synthesis. nih.govresearchgate.net This technique involves the reaction of starting materials in the solid state, eliminating the need for bulk solvents entirely. For instance, various pyrazole derivatives have been successfully synthesized by grinding reactants at room temperature. researchgate.net

Multicomponent reactions are particularly well-suited to solvent-free conditions. The synthesis of 4H-pyrans and pyrano[2,3-c]pyrazoles has been achieved by heating a mixture of the reactants in the presence of a catalyst without any solvent. tandfonline.commdpi.com This approach not only prevents pollution at the source but also enhances reaction efficiency. A task-specific ionic liquid, [bmim]OH, has been used effectively under solvent-free conditions for the synthesis of 4H-pyrano[2,3-c]pyrazoles. tandfonline.com A novel approach using microwave activation coupled with solvent-free conditions has also been proposed for synthesizing pyrazole derivatives from tosylhydrazones. nih.gov

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Three-component | Aldehyde, Malononitrile, Dimedone | Cu2(NH2-BDC)2(DABCO) catalyst, Ball-milling, Room Temp | Good to Excellent | nih.gov |

| Four-component | Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | [bmim]OH catalyst, 50-60°C | High | tandfonline.com |

| Three-component | 1,2-dibenzoylhydrazines, Isocyanide, DMAD | TBAB catalyst, Room Temp | 75-86% | tandfonline.com |

| Five-component | Thiol, Aldehyde, Malononitrile, Chloro-oxobutanoate, Hydrazine | Montmorillonite K10, 65-70°C | 81-91% | mdpi.com |

| Cyclocondensation | α,β-unsaturated ketone, Hydrazine | Grinding, Room Temp | - | researchgate.net |

| One-pot | Carbonyl precursors via tosylhydrazones | Microwave irradiation | High | nih.gov |

When a solvent is necessary, green alternatives to volatile organic compounds (VOCs) are preferred. Deep Eutectic Solvents (DESs) have emerged as a promising class of eco-friendly reaction media. researchgate.netbhu.ac.in DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt and a hydrogen bond donor (like urea (B33335) or glycerol), which have a significantly lower melting point than the individual components. bhu.ac.in They are often biodegradable, non-toxic, inexpensive, and non-flammable.

The synthesis of pyrazole and pyrazoline derivatives has been successfully carried out using DESs such as choline (B1196258) chloride:glycerol, which can act as both the solvent and catalyst, avoiding the need for toxic catalysts and volatile solvents. bhu.ac.in Other studies have utilized choline chloride/urea as a green deep eutectic solvent for three-component reactions to synthesize pyrazole derivatives. researchgate.net These solvents' high dissolution properties and hydrogen-bond donating characteristics can enhance reaction rates and yields. bhu.ac.in

| Deep Eutectic Solvent (DES) | Reactants | Product Type | Yield | Reference |

| Choline chloride:glycerol | Chalcones, Phenyl hydrazine | Pyrazoline derivatives | 87% | bhu.ac.in |

| Choline chloride/urea | Hydrazine, Malononitrile, Aldehydes | Pyrazole derivatives | - | researchgate.net |

| Glucose-based DES | Multicomponent synthesis | Pyrazole-4-carbonitrile | High | researchgate.net |

| Glycerol/K2CO3 | Aldehydes, Methyl 2-cyanoacetate, Phenylhydrazine | 2,3-dihydro-1H-pyrazole-4-carbonitrile | - | researchgate.net |

The development of heterogeneous, recyclable catalysts is crucial for sustainable chemical manufacturing. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and operational costs.

Several types of recyclable catalysts have been employed for pyrazole synthesis:

Nanocomposites : A recyclable SnO–CeO2 nanocomposite has been shown to be highly efficient for the one-pot synthesis of pyrazole derivatives in water. springerprofessional.de This catalyst retained its structural integrity and catalytic activity for at least five cycles. springerprofessional.de Similarly, CuO/ZrO2 has been used as a recyclable catalyst in aqueous media for synthesizing pyrazole-4-carbonitrile derivatives, with reuse possible for up to five runs without loss of activity. africaresearchconnects.com

Mixed Metal Oxides : Bismuth oxide supported on zirconium oxide (Bi2O3/ZrO2) serves as a robust heterogeneous catalyst for synthesizing pyrazole-linked compounds in water. nih.gov It can be easily recovered and reused for up to six runs with no significant decrease in activity. nih.gov

Ionic Liquids : In some systems, ionic liquids can serve as recyclable catalysts. nih.gov For example, after synthesizing pyrazoles, the ionic liquid can be recovered from the aqueous phase and reused with only a minimal decline in activity over five runs. nih.gov

Graphene Oxide : In ultrasound-assisted syntheses of pyrano[2,3-c]pyrazoles in aqueous media, graphene oxide has been used as a heterogeneous carbocatalyst that can be reused for up to five cycles without a noticeable loss of catalytic activity. mdpi.com

These examples underscore a clear trend towards developing robust, efficient, and reusable catalytic systems that align with the principles of green chemistry, providing a framework for the sustainable synthesis of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. researchgate.netnih.gov For 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, with a chemical formula of C₂₁H₂₂N₂, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass for the protonated molecule, [M+H]⁺. A strong correlation between the experimental mass and the theoretical mass, usually within a tolerance of a few parts per million (ppm), would serve to definitively confirm the elemental composition of C₂₁H₂₂N₂, distinguishing it from any other potential isomers or compounds with the same nominal mass. researchgate.net

Table 1: Theoretical Mass Data for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₂₁H₂₂N₂ | [M] | 302.17830 |

| C₂₁H₂₃N₂⁺ | [M+H]⁺ | 303.18557 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. nih.govnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of the signals for this compound. nih.gov

In ¹H NMR, the molecule is expected to show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the two benzyl (B1604629) groups. The ¹³C NMR spectrum would complement this by showing signals for the quaternary C4 carbon, the pyrazole (B372694) C3 and C5 carbons, and the carbons of the methyl and benzyl substituents. rsc.orgekb.eg

Solid-state NMR could provide insights into the molecular packing and conformation in the crystalline state, which can differ from the solution state. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.1 - 2.4 | ~12 - 15 |

| Methylene (CH₂) | ~3.2 - 3.5 | ~40 - 45 |

| Aromatic (C₆H₅) | ~7.0 - 7.4 | ~125 - 138 |

| Pyrazole C3/C5 | - | ~145 - 155 |

Elucidating Complex Spin Systems and Connectivity

Two-dimensional NMR techniques are critical for assembling the molecular structure from the individual signals.

¹H-¹H COSY (Correlation Spectroscopy) would reveal the coupling between protons on the aromatic rings of the benzyl groups, helping to assign the ortho, meta, and para positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom (e.g., linking the CH₃ proton signal to the CH₃ carbon signal).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment for this molecule. It reveals long-range (2-3 bond) correlations. Key expected correlations would include:

The benzylic CH₂ protons to the pyrazole C3, C5, and the quaternary C4 carbons, confirming the attachment of the benzyl groups to the C4 position.

The methyl protons to the pyrazole C3 and C5 carbons.

The benzylic CH₂ protons to the ipso-carbon of the phenyl ring.

These correlations would collectively provide an unambiguous map of the molecule's connectivity. nih.gov

Conformational Analysis via NMR Spectroscopic Parameters

The conformational flexibility of this compound is primarily due to the rotation of the benzyl groups around the C4-CH₂ single bonds. The preferred spatial arrangement of these groups can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). Correlations between the benzylic CH₂ protons and the methyl protons, or between the benzylic protons and specific protons on the phenyl rings, would provide crucial distance constraints. This experimental data, often combined with computational modeling (e.g., DFT calculations), allows for the determination of the most stable conformation of the molecule in solution. iu.edu.sanih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

For this compound, characteristic vibrational modes would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the pyrazole and phenyl rings, and various bending modes. nih.govnih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| C=N Stretch (Pyrazole) | 1650 - 1550 | FT-IR, Raman |

| C=C Stretch (Aromatic/Pyrazole) | 1600 - 1450 | FT-IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | FT-IR |

| CH₃ Bend (Asymmetric/Symmetric) | ~1450, ~1375 | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

UV-Visible absorption and emission spectroscopies probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* electronic transitions originating from the pyrazole ring and the benzyl aromatic systems. csic.es The position and intensity of these bands are influenced by the conjugation within the molecule.

Many pyrazole derivatives are known to be fluorescent, a property that is highly dependent on their structure and environment. nih.govresearchgate.net Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. Phosphorescence, an emission from a triplet excited state, may also be observed, typically at longer wavelengths and with longer lifetimes than fluorescence. rsc.org

Investigation of Electronic Transitions and Energy Levels

The data obtained from absorption and emission spectroscopy allows for the characterization of the molecule's electronic energy levels.

UV-Vis Absorption: The onset of the lowest energy absorption band provides an estimate of the energy gap between the ground state (S₀) and the first excited singlet state (S₁).

Fluorescence Spectroscopy: The emission spectrum reveals the energy of the S₁ → S₀ transition, and the difference in energy between the absorption and emission maxima (the Stokes shift) provides information about the structural relaxation in the excited state.

Phosphorescence Spectroscopy: If observed, the phosphorescence spectrum indicates the energy of the T₁ → S₀ transition, where T₁ is the lowest triplet excited state.

These experimental results are often complemented by time-dependent density functional theory (TD-DFT) calculations to provide a more detailed understanding of the nature of the electronic transitions, such as identifying the specific molecular orbitals (e.g., HOMO, LUMO) involved. researchgate.net

Computational and Theoretical Chemistry Studies of 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

No specific studies using DFT calculations on 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole were found. Such studies on other pyrazoles typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. researchgate.net

Geometry Optimization and Conformational Landscapes

There is no available research on the geometry optimization or conformational landscape of this compound. This analysis would typically identify the lowest energy structure and any significant conformational isomers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Specific HOMO-LUMO energy values and orbital distributions for this compound are not documented in the literature. This analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

Electrostatic Potential Surfaces and Charge Distribution

Information regarding the electrostatic potential surfaces and charge distribution for this compound is not available. These calculations are important for predicting how a molecule will interact with other charged or polar species.

Ab Initio and Semi-Empirical Methods for Excited State Calculations

No published research was identified that employs ab initio or semi-empirical methods to calculate the excited states of this compound. These calculations are vital for understanding a molecule's photophysical properties, such as its absorption and emission of light.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There are no specific MD simulation studies for this compound in the available literature. Such simulations would provide insights into the molecule's flexibility, stability, and interactions in different environments, particularly in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Attributes

No QSPR models specifically developed for or including this compound to predict its properties were found. QSPR studies require a dataset of related compounds with known properties to build a predictive model.

In-depth Remain Largely Unexplored

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical chemical studies specifically focused on the compound this compound. While the broader family of pyrazoles is the subject of considerable research, particularly concerning their tautomerism and the influence of various substituents on their electronic and structural properties, this specific disubstituted 4H-pyrazole appears to be a notable exception.

Consequently, the detailed analysis of its tautomerism, proton transfer mechanisms, and the associated activation energies, as requested, cannot be provided at this time. The scientific community has yet to publish dedicated studies that would provide the necessary data for a thorough discussion of the annular tautomerism and the influence of the dibenzyl substituents on the tautomeric preferences of this particular molecule.

While general principles of pyrazole (B372694) chemistry are well-established, applying these without specific computational data for this compound would be speculative and not meet the standards of scientific accuracy. The unique steric and electronic effects of the two benzyl (B1604629) groups at the C4 position would undoubtedly play a crucial role in the molecule's properties, necessitating a dedicated theoretical investigation.

Future computational studies on this compound would be invaluable in elucidating its fundamental chemical properties. Such research could provide insights into the energetic landscape of its potential tautomers and the barriers for their interconversion. Furthermore, a systematic study of how substituents on the benzyl groups might modulate these properties would be a valuable addition to the field of heterocyclic chemistry.

Until such studies are conducted and published, a detailed and scientifically rigorous article on the computational and theoretical chemistry of this compound, as per the specified outline, cannot be generated.

Reactivity Profiles and Reaction Mechanisms of 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. In unsubstituted pyrazoles, this reaction typically occurs at the C4 position. However, in 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole, the C4 position is fully substituted, precluding direct electrophilic attack at this site.

Electrophilic attack on the nitrogen atoms is possible, leading to the formation of pyrazolium (B1228807) salts. rrbdavc.org However, the bulky benzyl (B1604629) groups at the adjacent C4 position may sterically hinder the approach of electrophiles to the nitrogen atoms.

Nucleophilic substitution reactions on the pyrazole ring are generally difficult unless the ring is activated by strongly electron-withdrawing groups. There is currently no available research specifically detailing nucleophilic substitution reactions on this compound. The electron-donating nature of the methyl and benzyl groups would likely make the pyrazole ring less susceptible to nucleophilic attack.

| Reaction Type | Reagent/Conditions | Expected Outcome | Mechanistic Notes |

| Electrophilic Attack at Nitrogen | Alkyl Halide | N-alkylation leading to pyrazolium salt formation. rrbdavc.org | The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the alkyl halide. Steric hindrance from the C4-benzyl groups may influence the reaction rate. |

| Attempted Electrophilic Attack at Carbon | Standard Electrophiles (e.g., Br₂, HNO₃) | No reaction at C4 is expected due to the quaternary nature of this carbon. Substitution at the benzyl rings may occur. | The C4 carbon lacks a hydrogen atom for substitution, and the steric bulk of the benzyl groups protects the pyrazole ring. |

| Nucleophilic Substitution | Strong Nucleophiles | No reaction is generally expected on the pyrazole ring itself without activating groups. | The electron-rich nature of the pyrazole ring, further enhanced by alkyl and benzyl substituents, disfavors nucleophilic attack. |

Radical Reactions and Spin Trapping Studies

The investigation of radical reactions involving this compound is an emerging area of interest. The benzylic hydrogens on the C4 substituents are potential sites for hydrogen abstraction, which would lead to the formation of a stabilized benzylic radical. This reactivity could be exploited in various radical-mediated transformations.

Spin trapping studies could be employed to detect and identify transient radical intermediates formed during reactions of this compound. By using a spin trap, such as a nitrone or a nitroso compound, any radical species generated can be converted into a more stable radical adduct that can be characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy. To date, no specific spin trapping studies on this compound have been reported in the literature.

Oxidation and Reduction Chemistry of the Pyrazole Nucleus and Substituents

The oxidation of 4H-pyrazoles can lead to a variety of products, depending on the oxidant and the reaction conditions. For instance, some 4H-pyrazoles are known to undergo autoxidation in the presence of air. researchgate.net The benzylic positions in this compound are susceptible to oxidation, potentially yielding ketones or other oxygenated products.

The reduction of the pyrazole ring is generally challenging due to its aromatic character. However, the substituents can be targeted for reduction. For example, if the benzyl groups contained reducible functional groups, these could be selectively reduced without affecting the pyrazole core. The reduction of ester groups on pyrazole rings to alcohols has been reported, indicating that substituent modification via reduction is a viable strategy. rsc.org

| Reaction Type | Reagent/Conditions | Potential Products |

| Oxidation | Mild Oxidizing Agents (e.g., air) | Benzoyl-4H-pyrazole derivatives. researchgate.net |

| Reduction of Substituents | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of any susceptible functional groups on the benzyl rings. |

Thermal and Photochemical Transformations

The thermal and photochemical reactivity of 4H-pyrazoles has been shown to be a rich area of chemical transformations. Photolysis of 4H-pyrazoles can lead to the extrusion of dinitrogen and the formation of cyclopropenes. researchgate.net Specifically, the photolysis of a 4H-pyrazole can yield an unsymmetrical cyclopropene, which may then undergo further rearrangement to a methylenecyclopropane. researchgate.net

Thermal rearrangement of 3H-pyrazoles to 4H-pyrazoles has been observed, suggesting that 4H-pyrazoles are thermodynamically stable isomers in some cases. researchgate.netresearchgate.net The thermal stability of this compound itself has not been extensively studied, but it is expected to be relatively stable under moderate heating.

| Transformation | Conditions | Key Intermediates | Final Products |

| Photolysis | UV irradiation | Diazoalkane, Carbene | Unsymmetrical cyclopropene, Methylenecyclopropane. researchgate.net |

| Thermal Rearrangement | Heating | Not applicable for 4H-pyrazole starting material, but related 3H-pyrazoles rearrange to 4H-pyrazoles. researchgate.net | Isomeric pyrazoles or decomposition at high temperatures. |

Mechanistic Insights into Derivatization Pathways

The derivatization of this compound can be approached through several mechanistic pathways, primarily targeting the substituents due to the sterically hindered and fully substituted pyrazole C4-position.

One key pathway involves the functionalization of the benzyl groups. Electrophilic aromatic substitution on the phenyl rings of the benzyl groups would likely lead to para-substituted products, directed by the alkyl substituent.

Another potential derivatization pathway is through the deprotonation of the methyl groups at the C3 and C5 positions, followed by reaction with an electrophile. This would require a strong base to overcome the relatively high pKa of the methyl protons.

The synthesis of related 4-substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). rsc.org For 4,4-disubstituted pyrazoles, a similar approach starting from a 3,3-disubstituted 1,3-dicarbonyl precursor would be the primary synthetic route.

Coordination Chemistry and Metallosupramolecular Architectures Involving 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole

Ligand Design Principles for 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole as a Chelating Agent

The design of this compound as a chelating agent is predicated on several key principles that govern its interaction with metal centers. Pyrazole (B372694) and its derivatives are well-established as excellent chelating agents for a variety of metal ions. researchgate.net The coordination versatility of the pyrazole moiety is a primary factor, as it can coordinate to a metal center as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic, exo-bidentate ligand. researchgate.netuninsubria.it

The strategic placement of two bulky benzyl (B1604629) groups at the 4-position of the pyrazole ring is a critical design element. These substituents introduce significant steric hindrance, which plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. This steric crowding can prevent the formation of highly coordinated species and may favor the formation of complexes with lower coordination numbers. Furthermore, the steric bulk of the benzyl groups can influence the regioselectivity of coordination and can be used to create specific pockets or channels in metallosupramolecular architectures.

Synthesis and Characterization of Metal Complexes (e.g., transition metals, lanthanides)

The synthesis of metal complexes involving this compound typically involves the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial, as the solubility of both the ligand and the metal salt can influence the reaction outcome. The reaction conditions, such as temperature and stoichiometry, are also important parameters that can be adjusted to favor the formation of the desired complex. For instance, the reaction of pyrazole derivatives with metal salts can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, depending on the reaction conditions and the nature of the metal ion and ligand. researchgate.net

This compound can adopt several coordination modes when binding to a metal center. In its neutral form, it typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. researchgate.net Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers in an exo-bidentate fashion. uninsubria.it This bridging ability is fundamental to the formation of polynuclear complexes and coordination polymers.

The geometry around the metal center is highly dependent on the metal ion, its oxidation state, and the steric demands of the ligands. The bulky benzyl groups at the 4-position of the pyrazole ring can significantly influence the coordination geometry. For transition metals, common geometries such as tetrahedral, square planar, and octahedral are observed. nih.govmdpi.com For instance, zinc(II) complexes with pyrazole-derived ligands have been found to adopt tetrahedral geometries. researchgate.net In the case of lanthanide complexes, higher coordination numbers are common, leading to geometries such as square antiprismatic or capped trigonal prismatic. The steric hindrance imposed by the dibenzyl substituents may, however, favor lower coordination numbers even for lanthanides.

The stability of metal complexes with this compound is governed by a combination of steric and electronic factors. The steric hindrance arising from the two benzyl groups at the 4-position is a dominant factor. This steric bulk can affect the stability of the complex in several ways. On one hand, it can protect the metal center from attack by other molecules, thereby increasing the kinetic stability of the complex. On the other hand, excessive steric strain can lead to weaker metal-ligand bonds and lower thermodynamic stability. The presence of methyl groups in the 3 and 5-positions can also contribute to steric hindrance, preventing the formation of infinite polymeric chains. uninsubria.it

Magnetic Properties of Metal-Pyrazole Complexes

The magnetic properties of metal complexes derived from this compound are primarily determined by the nature of the metal ion and the geometry of the complex. For complexes containing paramagnetic metal ions, such as certain transition metals and lanthanides, the magnetic behavior can provide valuable insights into the electronic structure of the complex.

Magnetic susceptibility measurements are a key technique for characterizing the magnetic properties of these complexes. The effective magnetic moment (µeff) can be calculated from the magnetic susceptibility data and can be used to determine the number of unpaired electrons in the metal center. For example, high-spin Mn(II), Co(II), Ni(II), and Cu(II) complexes with pyrazolone-derived ligands have been shown to exhibit magnetic moments consistent with their respective d-electron configurations. researchgate.net The magnitude of the magnetic moment can also provide information about the spin state of the metal ion (high-spin or low-spin) and the presence of any magnetic exchange interactions between metal centers in polynuclear complexes. In such cases, the pyrazolate ligand can act as a bridge, mediating magnetic coupling between the metal ions. The nature and strength of this coupling (ferromagnetic or antiferromagnetic) depend on the geometry of the bridging pathway and the orbitals involved in the exchange interaction.

Luminescent Properties of Metal-Pyrazole Complexes

The luminescent properties of metal-pyrazole complexes are of significant interest due to their potential applications in areas such as lighting, displays, and sensing. The luminescence of these complexes can arise from different electronic transitions, including ligand-centered (LC), metal-centered (MC), or metal-to-ligand charge transfer (MLCT) transitions.

For lanthanide complexes, the pyrazole ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light through its characteristic f-f transitions. mdpi.com This process, known as the antenna effect, can lead to highly efficient luminescence. The efficiency of this energy transfer depends on the energy levels of the ligand and the metal ion. Pyrazole-based ligands have been shown to be effective antennas for sensitizing the emission of lanthanide ions such as Eu³⁺ and Tb³⁺, resulting in bright red and green luminescence, respectively. mdpi.com

In the case of transition metal complexes, particularly those with d¹⁰ metal ions like Cu(I) and Zn(II), the luminescence is often due to MLCT or ligand-centered transitions. The photoluminescence efficiency of these complexes can be highly dependent on the rigidity of the complex and the nature of the ancillary ligands. For instance, the quantum yields of copper(I) complexes with pyrazole-pyridine ligands can be significantly influenced by the steric bulk and rigidity of phosphine (B1218219) co-ligands. nih.gov

Application of Pyrazole-Metal Complexes in Catalysis

Pyrazole-metal complexes have emerged as versatile catalysts for a variety of organic transformations. The catalytic activity of these complexes is often attributed to the unique electronic and steric properties of the pyrazole ligand, which can be fine-tuned to optimize the performance of the catalyst.

One area where pyrazole-metal complexes have shown promise is in oxidation catalysis. The ability of the pyrazole ligand to stabilize different oxidation states of the metal center is a key factor in their catalytic activity. Additionally, the protic nature of the pyrazole N-H group in some complexes can play a role in catalysis by participating in proton-coupled electron transfer (PCET) processes. nih.gov

Pyrazole-metal complexes have also been investigated as catalysts for C-C and C-N bond-forming reactions. The steric environment created by the substituents on the pyrazole ring can influence the selectivity of these reactions. For example, the bulky benzyl groups in this compound could be used to create a chiral environment around the metal center, potentially enabling enantioselective catalysis. Furthermore, the ability of pyrazole ligands to form stable complexes with a wide range of metals allows for the development of catalysts with diverse reactivity profiles.

Homogeneous Catalysis (e.g., C-H activation, polymerization)

In the realm of homogeneous catalysis, pyrazole-containing ligands are valued for their ability to form stable complexes with a wide range of transition metals. These complexes are often employed as catalysts due to the tunable electronic and steric properties of the pyrazole ring, which can be modified by substituents.

C-H Activation: Palladium and rhodium complexes featuring pyrazole-based ligands have been shown to be effective catalysts for C-H activation and subsequent functionalization reactions. The pyrazole moiety can act as a directing group, facilitating the activation of otherwise inert C-H bonds. While there are no specific examples involving this compound, it is plausible that if this compound were to be deprotonated to its corresponding pyrazolate anion, it could coordinate to a metal center and participate in such catalytic cycles. The bulky benzyl groups at the 4-position would likely impart significant steric hindrance, potentially influencing the regioselectivity and efficiency of the catalytic process.

Polymerization: Late transition metal complexes with pyrazole-containing ligands have been investigated as catalysts for olefin polymerization. The electronic properties of the pyrazole ligand can influence the activity of the catalyst and the properties of the resulting polymer. The specific impact of the dibenzyl substitution pattern on the catalytic performance in polymerization remains a subject for future investigation.

Heterogeneous Catalysis and Metal-Organic Framework (MOF)-type Structures

The application of pyrazoles extends to heterogeneous catalysis, often through their incorporation into solid supports or as building blocks for Metal-Organic Frameworks (MOFs).

Pyrazolate-based MOFs are a class of porous materials constructed from metal ions or clusters connected by pyrazolate linkers. These materials can exhibit high thermal and chemical stability, making them attractive for catalytic applications. The pores within the MOF structure can provide a confined environment for catalytic reactions, potentially leading to enhanced selectivity. While numerous pyrazolate linkers have been utilized to construct catalytically active MOFs, the use of a 4,4-disubstituted pyrazole like this compound as a building block for MOFs has not been reported. The steric bulk of the two benzyl groups at the 4-position would present a unique challenge and opportunity in the design of novel MOF topologies.

Supramolecular Assembly of Pyrazole-Metal Coordination Polymers

The ability of pyrazoles to act as versatile ligands, capable of bridging multiple metal centers, makes them excellent candidates for the construction of coordination polymers and other supramolecular assemblies. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks.

The specific geometry and connectivity of these coordination polymers are influenced by factors such as the nature of the metal ion, the counter-anion, and the substitution pattern on the pyrazole ring. The presence of the two benzyl groups in this compound would be expected to play a significant role in the supramolecular assembly process. These bulky and potentially interacting aromatic groups could direct the formation of specific architectures through π-π stacking or other non-covalent interactions, leading to novel structural motifs. However, without experimental data, the precise nature of the coordination polymers that might be formed from this ligand remains speculative.

Advanced Materials Science Applications of 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research

There is currently no available research data on the application of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole or its derivatives in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. The suitability of a compound for such applications typically depends on its charge transport properties, photoluminescent quantum yield, and thermal and morphological stability. Without experimental or theoretical studies, the potential of this pyrazole (B372694) derivative as an emitter, host, or charge-transporting material in OLEDs remains unknown.

Nonlinear Optics (NLO) Materials Development

The second- and third-order nonlinear optical (NLO) properties of this compound have not been reported in the scientific literature. NLO properties are highly dependent on molecular structure, particularly the presence of donor-acceptor groups and extended π-conjugation, which facilitate intramolecular charge transfer. While some pyrazoline derivatives have been investigated for their NLO response, no such studies have been extended to the this compound scaffold.

Photochromic and Thermochromic Materials

An extensive search of the literature did not yield any studies on the photochromic or thermochromic behavior of this compound. Photochromism and thermochromism involve reversible changes in color upon exposure to light or heat, respectively. These phenomena are typically associated with specific structural transformations, such as ring-opening and closing reactions or changes in molecular conformation. There is no evidence to suggest that the this compound framework undergoes such transformations.

Incorporation into Polymer Matrices for Functional Materials

There are no published reports on the incorporation of this compound into polymer matrices to create functional materials. Such composites could potentially harness the unique properties of the pyrazole derivative, but without understanding its fundamental optical, electronic, or responsive properties, its utility as a functional additive in polymers has not been explored.

Sensing Applications (excluding biological/clinical)

The potential of this compound as a chemical sensor for non-biological and non-clinical applications has not been investigated. Chemical sensing often relies on the interaction of the analyte with a receptor molecule, leading to a measurable change in an optical or electronic signal. The specific binding sites and signaling mechanisms of this particular pyrazole derivative have not been studied, and therefore, its efficacy as a sensor is undetermined.

Emerging Research Directions and Future Prospects for 4,4 Dibenzyl 3,5 Dimethyl 4h Pyrazole

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyrazole (B372694) derivatives has been increasingly explored using flow chemistry to enhance reaction efficiency, safety, and scalability. mdpi.com For a molecule like 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, continuous-flow processes could offer significant advantages over traditional batch methods. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity, minimizing the formation of byproducts.

Future research could focus on developing a telescoped flow synthesis where the formation of the pyrazole ring and the subsequent dibenzylation at the C4 position occur in a continuous, multi-step sequence without the need for isolating intermediates. researchgate.net This approach would be particularly beneficial for optimizing the synthesis of analogues with different substituents on the benzyl (B1604629) rings or the pyrazole core. Automated synthesis platforms, integrating robotic handling and real-time analysis, could be employed to rapidly screen a library of related compounds for specific properties, accelerating the discovery of novel materials.

Table 1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Synthesis Challenges | Flow Chemistry Advantages |

| Heat Transfer | Potential for localized hot spots, leading to side reactions. | Superior heat exchange due to high surface-area-to-volume ratio. |

| Mass Transfer | Inefficient mixing in larger vessels. | Enhanced mixing and diffusion. |

| Safety | Handling of potentially energetic intermediates in large quantities. | Small reaction volumes minimize risks. |

| Scalability | Non-linear scaling, requiring re-optimization. | Linear scalability by extending reaction time or using parallel reactors. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis of this compound can be monitored in real-time using advanced spectroscopic techniques. In-line Fourier Transform Infrared (FT-IR) spectroscopy, for instance, has been successfully used to study the synthesis mechanism of other pyrazole derivatives. rsc.org This technique can provide valuable kinetic and mechanistic data by tracking the concentration profiles of reactants, intermediates, and the final product.

For this compound, future studies could employ a combination of spectroscopic probes, such as Raman and UV-Vis spectroscopy, coupled with chemometric methods like Independent Component Analysis (ICA). rsc.org This would allow for a detailed understanding of the reaction mechanism and the identification of optimal reaction conditions. Furthermore, the development of fluorescent analogues of this compound could enable their use as probes to monitor changes in microenvironments, such as polarity or viscosity, in various chemical systems.

Exploration of Self-Assembly and Nanostructure Formation

The rigid pyrazole core combined with the flexible benzyl groups in this compound makes it an interesting candidate for studies in supramolecular chemistry and materials science. The potential for π-π stacking interactions between the phenyl rings and the pyrazole rings could drive the self-assembly of these molecules into well-defined nanostructures. nih.govresearchgate.net

Future research could investigate the self-assembly behavior of this compound in different solvents and on various surfaces. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be used to visualize the resulting nanostructures. The ability to control the self-assembly process by modifying the substituents on the benzyl groups could lead to the development of novel functional materials with applications in areas such as organic electronics and sensor technology. The formation of one-dimensional chains through hydrogen bonding, as observed in related pyrazole structures, could also be a target for creating ordered molecular arrays. nih.govnih.gov

Sustainable Chemistry and Circular Economy Considerations

In line with the principles of green chemistry, future research on this compound should focus on developing more sustainable synthetic routes. mdpi.com This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. For example, the development of a catalytic synthesis that avoids the use of stoichiometric reagents would be a significant advancement.

Furthermore, exploring the potential for this compound to be part of a circular economy framework is a forward-looking research direction. This could involve investigating its recyclability or its use as a building block for recyclable polymers or other materials. The biodegradability of this compound and its derivatives could also be assessed to understand their environmental fate.

Table 2: Green Chemistry Metrics for Pyrazole Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Benign Solvents | Utilizing solvents that are non-toxic and have a minimal environmental impact. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

Synergistic Research with Other Interdisciplinary Fields (excluding biological/clinical)

The unique photophysical and electronic properties that may be possessed by this compound and its derivatives could foster collaborations with various interdisciplinary fields. In materials science, for instance, this compound could be investigated as a component in organic light-emitting diodes (OLEDs) or as a host material for phosphorescent emitters. The bulky benzyl groups could provide the necessary steric hindrance to prevent aggregation-caused quenching of luminescence.

In the field of coordination chemistry, this compound could serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, while the benzyl groups can be functionalized to tune the properties of the resulting materials for applications in gas storage, separation, and catalysis. The study of its reactivity in Diels-Alder reactions, a common application for 4H-pyrazoles, could also open up new avenues in synthetic chemistry. nih.govmit.edu

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

- Hydrazide Cyclization : Reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with diketones in polar aprotic solvents like DMSO under reflux (18–24 hours) .

- Benzylation : Alkylation of pyrazole precursors (e.g., 3,5-dimethylpyrazole) with benzyl halides using bases (e.g., NaH) in DMF at elevated temperatures .

- Optimization Strategies :

- Solvent selection (DMSO for cyclization, DMF for alkylation).

- Extended reaction times (up to 24 hours) and controlled temperature (80–120°C).

- Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and benzyl group integration .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, especially for structurally complex analogs .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Data Interpretation : Compare spectral peaks with computational models (e.g., density functional theory) to validate structural assignments .

Advanced Questions

Q. How can researchers resolve discrepancies in reported synthesis yields (e.g., 65% vs. lower yields) for this compound derivatives?

- Root Causes :

- Impurities in starting materials (e.g., hydrazide decomposition).

- Suboptimal stoichiometry or solvent purity .

- Methodological Solutions :

- Conduct reproducibility studies with controlled reagent grades (≥99% purity).

- Use real-time monitoring (e.g., TLC or in-situ IR) to track reaction progress .

- Compare recrystallization solvents (e.g., ethanol vs. acetone) to improve yield .

Q. What strategies are effective for evaluating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

- SAR Workflow :

- Synthesize analogs with modified substituents (e.g., methoxy, halogens) .

- Screen against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays .

- Perform molecular docking to correlate substituent bulkiness with binding affinity .

- Case Study : Replacing benzyl groups with smaller alkyl chains reduced inhibitory activity by 40%, highlighting steric constraints .

Q. How can mechanistic studies elucidate the role of this compound in modulating biological pathways?

- Approaches :

- Isotopic labeling (C or H) to track metabolic fate in cell cultures .

- Knockout models (e.g., CRISPR/Cas9) to identify target genes/pathways .

- Findings : Preliminary data suggest interactions with redox-sensitive proteins (e.g., thioredoxin), implicating antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.